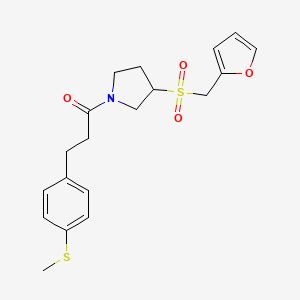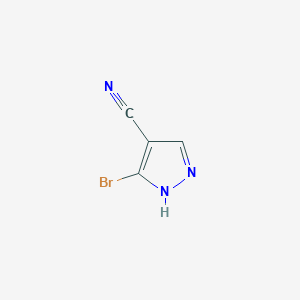![molecular formula C15H8FN3O3S B2503794 N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1203418-86-3](/img/structure/B2503794.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a compound that has been synthesized and investigated for its antimicrobial activity . It is a thiazole-based heterocyclic amide .
Synthesis Analysis
The compound was synthesized and its structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .Molecular Structure Analysis
The compound crystallized in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules . Several noncovalent interactions were recorded by XRD and analyzed with Hirshfeld surface analysis (HSA) calculations .Chemical Reactions Analysis
The compound was evaluated for antimicrobial activity against eight microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi . The compound showed good antimicrobial activity against the eight tested microorganisms .Wissenschaftliche Forschungsanwendungen
Decarboxylative Fluorination
Decarboxylative fluorination is a process that involves the removal of a carboxyl group and the addition of a fluorine atom to a molecule. A study by Xi Yuan, Jian-Fei Yao, and Zhen-Yu Tang (2017) explores the transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, such as furan and isoxazole derivatives, using Selectfluor. This method is effective in synthesizing fluorinated compounds, which are valuable in medicinal chemistry due to their influence on the biological activity of molecules (Yuan, Yao, & Tang, 2017).
Heterocyclic Amide Synthesis and Biological Activity
Heterocyclic compounds, such as thiazoles and furans, are of significant interest in pharmaceutical research due to their diverse biological activities. Sukriye Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity. Their research highlights the potential of these compounds in developing new antimicrobial agents (Cakmak et al., 2022).
Antimycobacterial Activity of Heterocyclic Compounds
The search for new antimycobacterial agents is crucial due to the increasing resistance to existing drugs. S. Kantevari and colleagues (2011) reported the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and evaluated their in vitro antimycobacterial activity. Their findings contribute to the ongoing efforts to identify new therapeutic options for tuberculosis (Kantevari et al., 2011).
Fluorinated Acceptor Based Systems in Polymer Chemistry
The incorporation of fluorine atoms and furan units into polymers can significantly alter their properties, making them suitable for various applications. Deniz Çakal and colleagues (2021) synthesized a series of donor-acceptor-donor array monomers, incorporating fluorine and furan as electron-donating groups. These materials exhibit low bandgap values and electrochromic properties, suggesting their utility in electronic and optoelectronic devices (Çakal et al., 2021).
Furan-Carboxamide Derivatives as Influenza Inhibitors
Furan derivatives have shown potential as inhibitors of viral infections. Yu Yongshi and colleagues (2017) synthesized a series of furan-carboxamide derivatives and evaluated their inhibitory activity against the influenza A H5N1 virus, identifying compounds with significant antiviral activity (Yongshi et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
This compound interacts with its target, Topoisomerase I, by inhibiting its activity . It achieves this through a process known as DNA intercalation , where the compound inserts itself between the DNA base pairs, disrupting the normal functioning of the enzyme .
Result of Action
The result of the compound’s action is the induction of cell apoptosis , particularly in cancer cells . This is achieved through the up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, and activation of caspase-3 . Additionally, it can induce mitochondrial dysfunction .
Eigenschaften
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3O3S/c16-8-3-1-5-12-13(8)17-15(23-12)18-14(20)9-7-11(22-19-9)10-4-2-6-21-10/h1-7H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIKGSIYPHMRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Methoxy-2-methylindazol-6-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2503712.png)
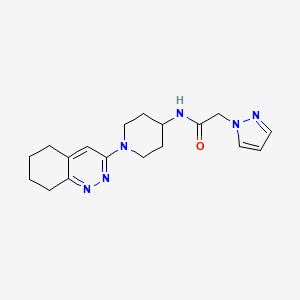
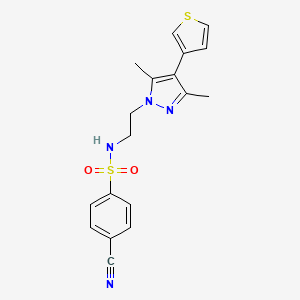
![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)
![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2503717.png)


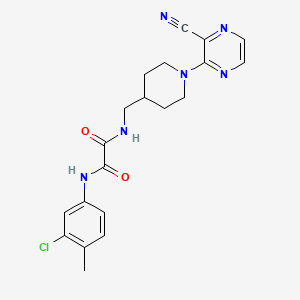
![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)
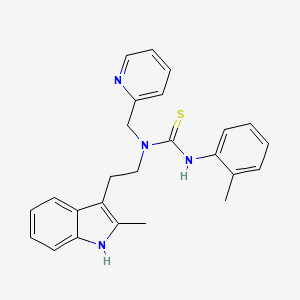
![3-Benzyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)
